2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one
Description
Properties
Molecular Formula |
C13H10O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
benzo[h][1,5]benzodioxepin-3-one |
InChI |
InChI=1S/C13H10O3/c14-11-7-15-12-5-9-3-1-2-4-10(9)6-13(12)16-8-11/h1-6H,7-8H2 |
InChI Key |
LULINCQYMZAICU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COC2=CC3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one typically involves multi-step processes that include the formation of key intermediates followed by cyclization reactions. One common method involves the use of α-diazocarbonyl compounds and aldehydes or ketones in the presence of a rhodium catalyst to form carbonyl ylides, which then undergo cycloaddition reactions to yield the desired dioxepin structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized naphthalene compounds.
Scientific Research Applications
2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of 2H-Naphtho[2,3-b][1,4]dioxepin-3(4H)-one and Analogs
Key Observations :
- The dioxepin ring in the target compound introduces a larger, more flexible oxygen-containing heterocycle compared to the rigid pyran or quinoxaline systems in analogs.
- Quinoxaline derivatives prioritize nitrogen-oxygen interactions, which correlate with antibacterial activity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The ketone group in all compounds shows strong IR absorption near 1700 cm⁻¹.
- ELAP and quinoxaline derivatives exhibit distinct tautomerism and resonance stabilization in solution .
Table 3: Comparative Bioactivity Profiles
Key Observations :
Q & A
Q. What synthetic strategies are effective for constructing the naphtho-dioxepinone core, and how can reaction yields be optimized?
The synthesis typically involves cyclization of substituted naphthol derivatives with epoxide or diol precursors under acidic or catalytic conditions. For example, dinaphtho-dioxaphosphepin analogs (e.g., CAS 861909-53-7) are synthesized via phosphoric acid-mediated coupling of chlorinated aryl groups with naphthol derivatives . Yield optimization requires precise control of stoichiometry, temperature (e.g., 80–120°C), and catalysts like diethylamine or palladium complexes. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .
Q. How can NMR spectroscopy distinguish between stereoisomers of naphtho-dioxepinone derivatives?
¹H and ¹³C NMR are critical for identifying stereochemistry. For example, diastereomers of dinaphtho-dioxaphosphepin analogs (e.g., (11bR)- vs. (11bS)-configurations) show distinct splitting patterns in aromatic proton regions (δ 6.5–8.5 ppm) and phosphorus-coupled shifts. 2D NMR (COSY, NOESY) can resolve spatial proximity of substituents, while ³¹P NMR distinguishes phosphorous oxidation states in related structures .
Q. What chromatographic systems are suitable for purity assessment of naphtho-dioxepinone derivatives?
Reverse-phase HPLC with C18 columns and mobile phases like methanol/water (70:30 v/v) or acetonitrile/0.1% trifluoroacetic acid is effective. For chiral separations, normal-phase systems using hexane/2-propanol/diethylamine (960:40:1.5) resolve enantiomers of structurally similar compounds .
Advanced Research Questions
Q. How do computational models predict the electrophilic reactivity of the naphtho-dioxepinone ring?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron density distributions and frontier molecular orbitals. For example, the carbonyl group at position 3 acts as an electrophilic site, while the fused dioxepin ring stabilizes partial positive charges. Solvent effects (e.g., PCM models for DMSO) further refine reactivity predictions .
Q. What mechanistic insights explain contradictions in the stability of naphtho-dioxepinones under acidic vs. alkaline conditions?
Kinetic studies using UV-Vis spectroscopy show that acidic conditions (pH < 4) protonate the carbonyl oxygen, increasing ring strain and hydrolysis rates. In contrast, alkaline conditions (pH > 10) deprotonate the α-hydrogen, stabilizing the ring. Conflicting literature data may arise from impurities or solvent polarity effects, necessitating controlled stability assays .
Q. How do substituents at the naphtho-dioxepinone 2-position influence antiparasitic activity?
Structure-Activity Relationship (SAR) studies on analogs like epoxy-α-lapachone (CAS 13709-03-0) demonstrate that electron-withdrawing groups (e.g., Cl, NO₂) at position 2 enhance bioactivity against Trypanosoma cruzi by increasing redox cycling potential. Methyl or hydroxyl groups reduce efficacy due to steric hindrance. In vitro assays (IC₅₀) and molecular docking with trypanothione reductase validate these trends .
Methodological Notes
- Handling and Safety : Use PPE (gloves, goggles) due to potential toxicity. Waste containing halogenated byproducts (e.g., from chlorinated precursors) requires specialized disposal .
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries and replicate chromatographic conditions from pharmacopeial standards (e.g., USP methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
